molecular formula C10H18N2O3 B2464781 tert-butyl N-[(3S)-3-methyl-5-oxopyrrolidin-3-yl]carbamate CAS No. 1505517-12-3

tert-butyl N-[(3S)-3-methyl-5-oxopyrrolidin-3-yl]carbamate

Cat. No.: B2464781
CAS No.: 1505517-12-3
M. Wt: 214.265
InChI Key: BZUBYWOANCHCFS-JTQLQIEISA-N
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Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(3S)-3-methyl-5-oxopyrrolidin-3-yl]carbamate is used as a protecting group for amines in peptide synthesis . Its stability and ease of removal make it an ideal choice for protecting sensitive amine groups during complex synthetic processes.

Biology: The compound is also used in biological research for the synthesis of bioactive molecules. Its unique structure allows for the creation of various derivatives that can be tested for biological activity.

Medicine: In medicinal chemistry, this compound is utilized in the development of pharmaceuticals. It serves as a building block for the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

Industry: Industrially, this compound is employed in the production of fine chemicals and specialty materials. Its versatility in chemical reactions makes it valuable for manufacturing various products.

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . The MSDS for the compound can be found at the provided link .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S)-3-methyl-5-oxopyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method is the reaction of tert-butyl carbamate with an appropriate amine or amide under controlled conditions. For example, the synthesis can be carried out using tert-butyl carbamate and a secondary propargylic alcohol in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free deprotection of the tert-butyl carbamate group using hydrogen chloride gas generated ex situ . This method is efficient, scalable, and environmentally friendly, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(3S)-3-methyl-5-oxopyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-3-methyl-5-oxopyrrolidin-3-yl]carbamate involves its role as a protecting group. The tert-butyl carbamate group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the protecting group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid . This selective deprotection allows for the synthesis of complex molecules with high precision.

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(3S)-3-methyl-5-oxopyrrolidin-3-yl]carbamate stands out due to its specific structure, which includes a pyrrolidinone ring. This unique feature provides additional stability and reactivity, making it more versatile in various chemical and biological applications compared to simpler carbamates.

Properties

IUPAC Name

tert-butyl N-[(3S)-3-methyl-5-oxopyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-9(2,3)15-8(14)12-10(4)5-7(13)11-6-10/h5-6H2,1-4H3,(H,11,13)(H,12,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUBYWOANCHCFS-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC(=O)NC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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